- Enzyme inhibitors and the use thereof, United States, , ,
Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

97664-58-9 structure
Nom du produit:6-(4-Phenylbutoxy)-1-hexanamine
Numéro CAS:97664-58-9
Le MF:C16H27NO
Mégawatts:249.391684770584
CID:750957
6-(4-Phenylbutoxy)-1-hexanamine Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Hexanamine, 6-(4-phenylbutoxy)-
- 6-(4-Phenylbutoxy)-1-hexanamine
- 6-(4-phenylbutoxy)hexan-1-amine
- 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
- D 2543
-
- Piscine à noyau: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
- La clé Inchi: GNSOSZKMHANCMP-UHFFFAOYSA-N
- Sourire: O(CCCCCCN)CCCCC1C=CC=CC=1
6-(4-Phenylbutoxy)-1-hexanamine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | P297920-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$ 476.00 | 2023-09-06 | ||
TRC | P297920-500mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 500mg |
$849.00 | 2023-05-17 | ||
TRC | P297920-1g |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 1g |
$1522.00 | 2023-05-17 | ||
A2B Chem LLC | AX41003-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$333.00 | 2024-07-18 | ||
TRC | P297920-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$ 221.00 | 2023-09-06 | ||
A2B Chem LLC | AX41003-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$577.00 | 2024-07-18 |
6-(4-Phenylbutoxy)-1-hexanamine Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
- New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
Référence
- Enzyme inhibitors and the use thereof in the treatment of disease, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists., United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
Référence
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismOrganic & Biomolecular Chemistry, 2020, 18(47), 9675-9688,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
Référence
- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 25 - 30 °C
Référence
- An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impuritiesAsian Journal of Chemistry, 2022, 34(12), 3333-3352,
Méthode de production 9
Conditions de réaction
Référence
- Preparation of phenylethanolamines as drugs, Germany, , ,
Méthode de production 10
Conditions de réaction
Référence
- Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterolIndian Journal of Chemistry, 1995, (1995), 629-31,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
Référence
- Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction, World Intellectual Property Organization, , ,
6-(4-Phenylbutoxy)-1-hexanamine Raw materials
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- Benzyl-[6-(4-phenylbutoxy)hexyl]azanium;bromide
- Benzene, [4-[(6-azidohexyl)oxy]butyl]-
- Carbamic acid, N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester
- 1,6-Dibromohexane
- 4-Phenyl-1-butanol
6-(4-Phenylbutoxy)-1-hexanamine Preparation Products
6-(4-Phenylbutoxy)-1-hexanamine Littérature connexe
-
1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675
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